3-(2-甲氧基乙基)苯酚

描述

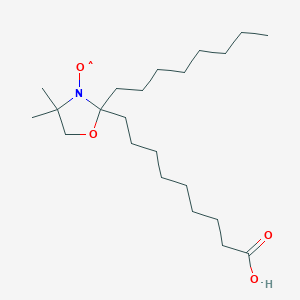

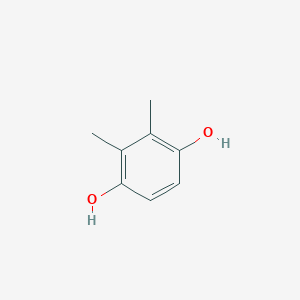

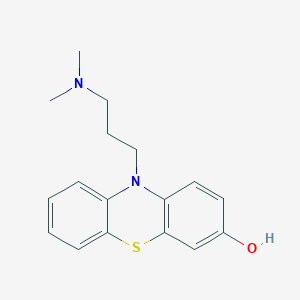

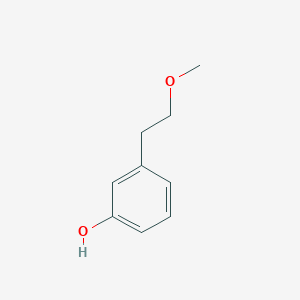

3-(2-Methoxyethyl)phenol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a mono-isotopic mass of 152.083725 Da .

Synthesis Analysis

While specific synthesis methods for 3-(2-Methoxyethyl)phenol were not found in the search results, a related compound, 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxy propane, was synthesized using ultrasound irradiation for 30 minutes .

Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyethyl)phenol consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 241.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Chemical Reactions Analysis

Phenols, such as 3-(2-Methoxyethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

3-(2-Methoxyethyl)phenol has several notable physical and chemical properties. It has a flash point of 99.0±14.6 °C and an index of refraction of 1.526 . The compound also has a molar refractivity of 44.1±0.3 cm³, a polar surface area of 29 Ų, and a polarizability of 17.5±0.5 10^-24 cm³ . The surface tension is 38.8±3.0 dyne/cm, and the molar volume is 143.6±3.0 cm³ .

科学研究应用

Pharmaceutical Impurity Synthesis

3-(2-Methoxyethyl)phenol: is utilized in the synthesis of impurities for pharmaceutical compounds. For instance, it’s used in the production of Metoprolol EP Impurity D , which is essential for ensuring the safety and efficacy of the drug Metoprolol . The synthesis involves a KOH-mediated substitution followed by H2SO4 catalyzed hydrolysis .

Green Chemistry

The compound plays a role in green chemistry practices. Ultrasonic waves can be employed to assist the synthesis of certain pharmaceutical impurities, reducing the environmental impact of chemical processes .

Analytical Chemistry

In analytical chemistry, 3-(2-Methoxyethyl)phenol can be used as a standard or reference compound. It helps in the calibration of instruments and ensures the accuracy of analytical methods .

Chemical Research

This compound is a starting material in various chemical syntheses. It’s a precursor to more complex molecules and can be modified through different chemical reactions to produce a wide range of derivatives .

Material Science

3-(2-Methoxyethyl)phenol: may find applications in material science, particularly in the synthesis of new polymeric materials or coatings that require phenolic compounds as a component .

Biochemistry Research

In biochemistry, it could be used to study enzyme-catalyzed reactions where phenolic compounds are substrates or inhibitors, providing insights into enzyme mechanisms .

安全和危害

3-(2-Methoxyethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

作用机制

Target of Action

This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body . .

Mode of Action

As a phenolic compound, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π interactions . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Phenolic compounds, including 3-(2-Methoxyethyl)phenol, are known to be involved in various biochemical pathways. They are produced in plants through the shikimic acid pathway or the malonate/acetate pathway . Once ingested, these compounds can undergo various metabolic processes, including methylation, glucuronidation, and sulfation . The metabolites can then exert various biological effects, depending on their specific structures and properties.

Pharmacokinetics

Phenolic compounds in general are known to have good bioavailability due to their hydrophilic nature . They can be rapidly absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism of these compounds often involves phase II enzymes, leading to the formation of more polar metabolites that can be readily excreted .

Result of Action

Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . These effects are often attributed to their ability to scavenge free radicals, inhibit pro-inflammatory enzymes, and induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of 3-(2-Methoxyethyl)phenol can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . In addition, the presence of other compounds, such as metal ions and proteins, can also affect its interactions with its targets .

属性

IUPAC Name |

3-(2-methoxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYIABNYSBNFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411318 | |

| Record name | 3-(2-methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyethyl)phenol | |

CAS RN |

32846-01-8 | |

| Record name | 3-(2-methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)